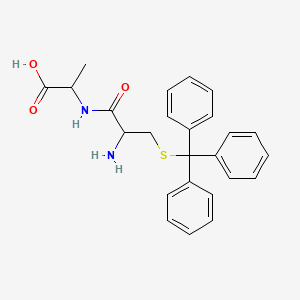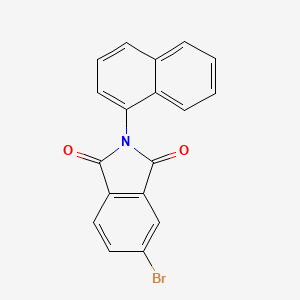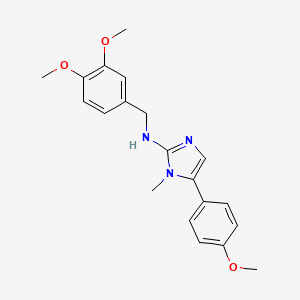
2-(2-Amino-3-(tritylthio)propionamido)propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Amino-3-(tritylthio)propionamido)propionic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a tritylthio group, and a propionamido group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-3-(tritylthio)propionamido)propionic acid typically involves the coupling of an amine with a thiol-containing molecule in the presence of hydrogen fluoride. This process produces a cyclic peptide stabilized by a disulfide bond between two cysteine residues . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the use of acid-labile amino-protecting groups and side-chain deprotection using less hazardous reagents like trifluoracetic acid/trimethylsilyl bromide (TFA/TMSBr) instead of hydrogen fluoride . This method is more practical and scalable for industrial applications.
化学反应分析
Types of Reactions
2-(2-Amino-3-(tritylthio)propionamido)propionic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its stability and function.
Reduction: Reduction reactions can break disulfide bonds, leading to the formation of free thiol groups.
Substitution: The amino and tritylthio groups can participate in substitution reactions, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride, trifluoracetic acid, and trimethylsilyl bromide . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include cyclic peptides and nanomaterials stabilized by disulfide bonds . These products have significant applications in various fields, including medical imaging and drug delivery.
科学研究应用
2-(2-Amino-3-(tritylthio)propionamido)propionic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Plays a role in the study of protein-protein interactions and enzyme mechanisms.
Industry: Utilized in the production of nanomaterials for medical imaging and drug delivery.
作用机制
The mechanism of action of 2-(2-Amino-3-(tritylthio)propionamido)propionic acid involves the formation of disulfide bonds, which stabilize the compound and its derivatives. These disulfide bonds are crucial for the compound’s biological activity, including its antimicrobial and anticancer properties . The molecular targets and pathways involved include interactions with cysteine residues in proteins, leading to the formation of stable cyclic peptides.
相似化合物的比较
Similar Compounds
3-(Tritylthio)propionic acid: Shares the tritylthio group but lacks the amino and propionamido groups.
S-Trityl-b-mercaptopropionic acid: Similar structure but different functional groups.
Uniqueness
2-(2-Amino-3-(tritylthio)propionamido)propionic acid is unique due to its combination of amino, tritylthio, and propionamido groups, which provide it with versatile chemical reactivity and significant biological activity. This combination makes it a valuable compound for various scientific research applications.
属性
CAS 编号 |
35959-68-3 |
|---|---|
分子式 |
C25H26N2O3S |
分子量 |
434.6 g/mol |
IUPAC 名称 |
2-[(2-amino-3-tritylsulfanylpropanoyl)amino]propanoic acid |
InChI |
InChI=1S/C25H26N2O3S/c1-18(24(29)30)27-23(28)22(26)17-31-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22H,17,26H2,1H3,(H,27,28)(H,29,30) |
InChI 键 |
FZQYVSVNAAICAM-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)NC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene](/img/structure/B14145028.png)
![Methyl [methyl(phenyl)carbamoyl]trisulfane-1-carboxylate](/img/structure/B14145046.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B14145053.png)




![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![4-[4-(2-Hydroxy-3-piperidin-1-ylpropoxy)phenyl]benzonitrile](/img/structure/B14145082.png)
![2-[(5,7-Dinitro-8-quinolinyl)thio]ethanol](/img/structure/B14145083.png)
